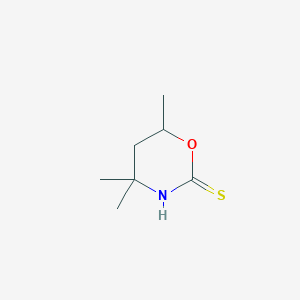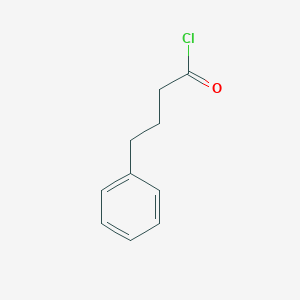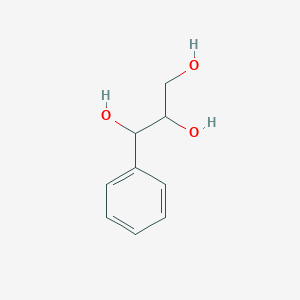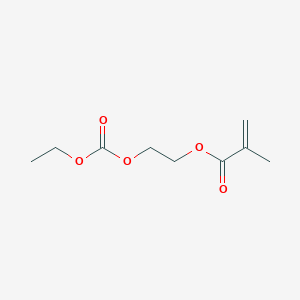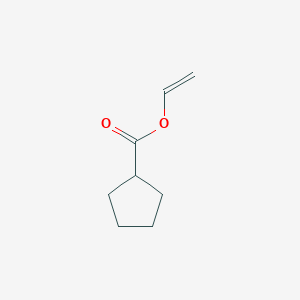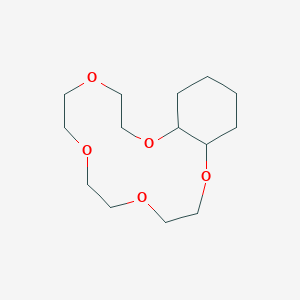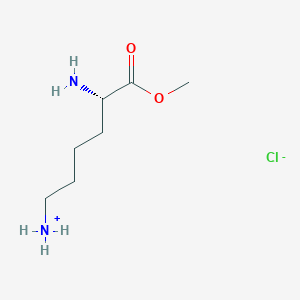
Monomethylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethylmercury (MMHg) is a highly toxic and bioaccumulative form of mercury that is produced by natural and anthropogenic sources. It is a potent neurotoxin that can cause severe neurological damage and developmental abnormalities in humans and wildlife. MMHg is formed by the methylation of inorganic mercury in aquatic environments, where it can accumulate in fish and shellfish, which are the primary sources of exposure for humans.
Wissenschaftliche Forschungsanwendungen
Photolytic Degradation in Natural Waters : MMHg undergoes photolytic degradation, with the rates varying across different water bodies. The degradation is influenced by natural organic ligands, such as sulfur-containing thiol ligands, which can affect the excitation energy of the carbon-mercury bond in MMHg, leading to increased reactivity towards decomposition (Zhang & Hsu-Kim, 2010).
Detection Techniques : Advanced techniques for measuring MMHg concentrations have been developed, such as using ascorbic acid-assisted direct ethylation for detecting low femtomolar concentrations from small volumes of seawater (Munson, Babi, & Lamborg, 2014).
Mercury Isotope Fractionation : The study of mercury isotope fractionation during the photoreduction of MMHg in the presence of dissolved organic matter (DOM) reveals insights into the environmental behavior of MMHg. The fractionation extent and signature are sensitive to different ligands binding MMHg in nature (Chandan, Ghosh, & Bergquist, 2015).
Human Gut Microbiota Interaction : Research indicates that the degradation of MMHg by the human gut microbiota is influenced by dietary nutrients. This provides insights into individual variations in mercury absorption and potential toxicity (Guo, Yumvihoze, Poulain, & Chan, 2018).
Environmental Accumulation : Studies in natural environments, such as wetlands and marine ecosystems, have shown that MMHg can accumulate in specific biological and geological systems, affecting the mercury cycle and food web dynamics (Lominchar et al., 2019).
Eigenschaften
CAS-Nummer |
16056-34-1 |
|---|---|
Produktname |
Monomethylmercury |
Molekularformel |
CH3Hg |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
methylmercury |
InChI |
InChI=1S/CH3.Hg/h1H3; |
InChI-Schlüssel |
JJWSNOOGIUMOEE-UHFFFAOYSA-N |
SMILES |
C[Hg] |
Kanonische SMILES |
C[Hg] |
Andere CAS-Nummern |
16056-34-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



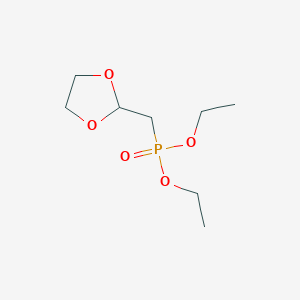
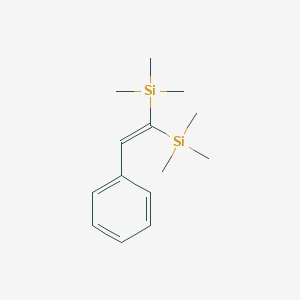
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
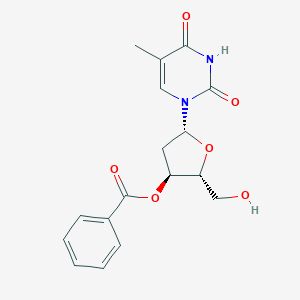
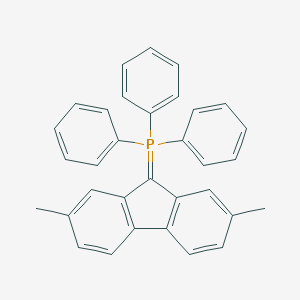
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
